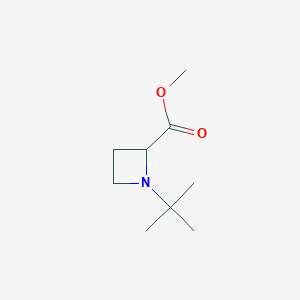

Methyl 1-tert-butyl-2-azetidinecarboxylate

Vue d'ensemble

Description

Methyl 1-tert-butyl-2-azetidinecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 1-tert-butyl-2-azetidinecarboxylate is a chemical compound with significant potential in various biological applications. This article presents a detailed examination of its biological activity, including its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₁₇NO₂

- Molar Mass : 171.24 g/mol

The compound features a tert-butyl group attached to an azetidine ring, which may influence its metabolic stability and biological interactions.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how a compound behaves in biological systems. This compound undergoes various metabolic pathways that can affect its efficacy and safety.

Absorption and Metabolism

Research indicates that compounds with similar structures often undergo hepatic metabolism, primarily through cytochrome P450 enzymes. For this compound, the following metabolic pathways are anticipated:

- Oxidation : The tert-butyl group may be oxidized to form alcohol derivatives.

- Conjugation : Potential conjugation with glucuronic acid or sulfate for detoxification.

Toxicity Studies

Toxicological profiles of similar compounds suggest that exposure may lead to various health effects. For instance, studies on related tert-butyl compounds have shown:

- Central Nervous System (CNS) Effects : Symptoms such as ataxia and hypoactivity have been observed in animal models following high-dose exposure .

- Hepatic Effects : Induction of hepatic enzymes and alterations in liver function tests have been noted, indicating possible hepatotoxicity .

Table 1 summarizes the observed effects of related compounds in animal studies:

Therapeutic Potential

The unique structure of this compound may confer specific therapeutic benefits:

- Anticancer Activity : Some azetidine derivatives have shown promise in anticancer assays due to their ability to inhibit tumor growth by interfering with cellular signaling pathways.

Propriétés

IUPAC Name |

methyl 1-tert-butylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329391 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-32-0 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.